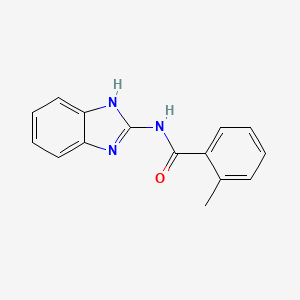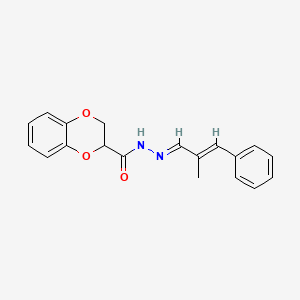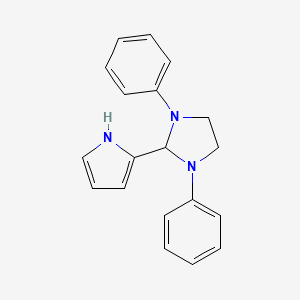![molecular formula C18H14ClNOS B5877190 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, also known as CQET, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory properties. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in lab experiments is its well-established synthesis method. This compound is also relatively stable and has a long shelf-life, making it easy to store and use in experiments. However, one limitation of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. One area of research is to further investigate its mechanism of action, which may provide insights into its potential use in cancer treatment and neuroprotection. Another area of research is to investigate the use of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to determine the safety and toxicity of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, which will be important for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-quinoline thiol in the presence of a base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. This synthesis method has been well-established and is widely used in research labs.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWROCSYZWEBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)

![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)




![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)

![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)